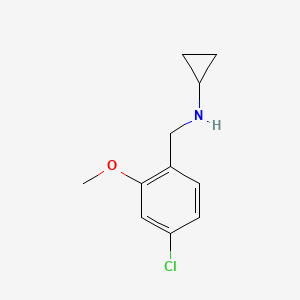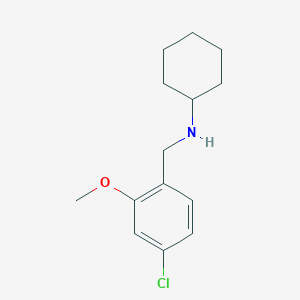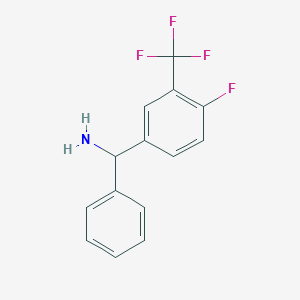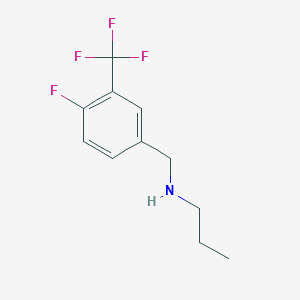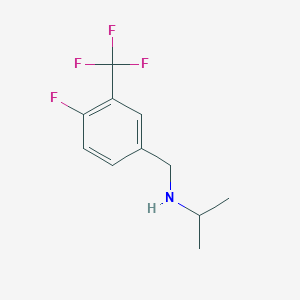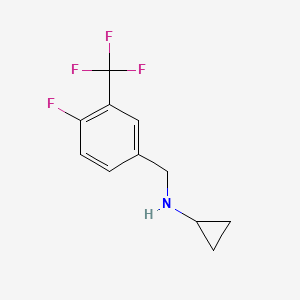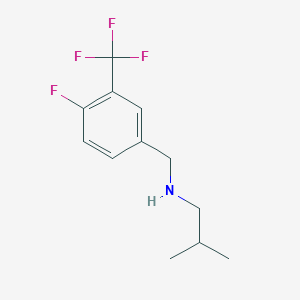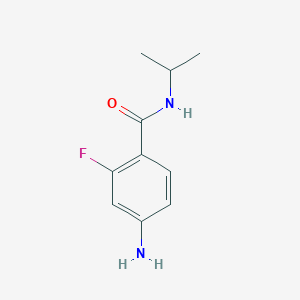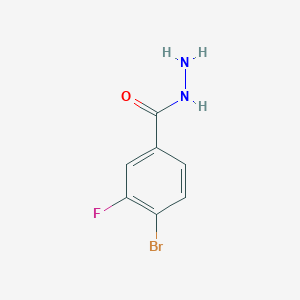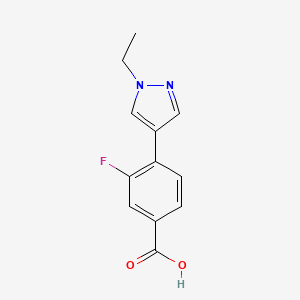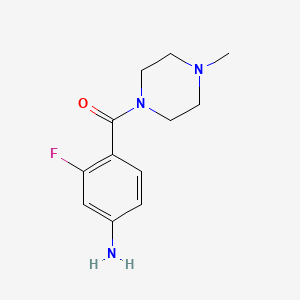
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is an organic compound with the molecular formula C11H16FN3. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the third position and a 4-methylpiperazine-1-carbonyl group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, is nitrated to form 3-fluoro-4-nitroaniline.
Reduction: The nitro group in 3-fluoro-4-nitroaniline is reduced to an amino group, yielding 3-fluoro-4-aminobenzene.
Acylation: The 3-fluoro-4-aminobenzene is then acylated with 4-methylpiperazine-1-carbonyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration, reduction, and acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted aniline derivatives.
科学研究应用
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and probes.
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the piperazine moiety modulates its pharmacokinetic properties. The compound can inhibit or activate various biochemical pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
3-Fluoroaniline: Lacks the piperazine moiety and has different pharmacological properties.
4-(4-Methylpiperazine-1-carbonyl)aniline: Lacks the fluoro group and has different binding affinities.
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)benzene: Similar structure but different functional groups.
Uniqueness
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is unique due to the presence of both the fluoro group and the piperazine moiety, which confer distinct chemical and pharmacological properties. This combination enhances its utility in various applications, particularly in the synthesis of pharmaceuticals with specific target profiles.
属性
IUPAC Name |
(4-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGPJDCNLPFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
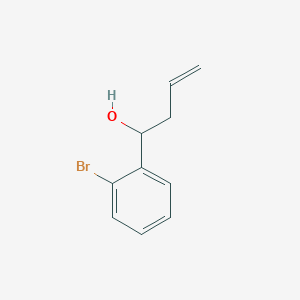
![(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7873093.png)
